molecular formula C19H15FN2O2 B3842357 N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B3842357
M. Wt: 322.3 g/mol
InChI Key: SCXSRBFVQLHMBV-MTJSOVHGSA-N
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Description

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene core substituted with a hydroxyl group and a carboxamide group, along with a fluorophenyl group attached via an ethylideneamino linkage. Its distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process. One common method includes the condensation reaction between 4-fluoroacetophenone and 3-hydroxy-2-naphthoic acid, followed by the formation of the ethylideneamino linkage through a Schiff base reaction. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imine bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(3-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide
  • N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide
  • N-[(Z)-1-(4-bromophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide

Uniqueness

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c1-12(13-6-8-16(20)9-7-13)21-22-19(24)17-10-14-4-2-3-5-15(14)11-18(17)23/h2-11,23H,1H3,(H,22,24)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXSRBFVQLHMBV-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide
Reactant of Route 2
N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide
Reactant of Route 3
N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide
Reactant of Route 4
N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide
Reactant of Route 5
N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide
Reactant of Route 6
N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide

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